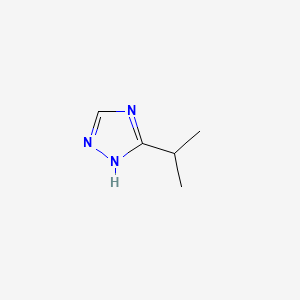

3-Isopropyl-1H-1,2,4-triazole

Beschreibung

Significance of the 1,2,4-Triazole (B32235) Scaffold in Modern Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in the architecture of contemporary chemical science. ijprajournal.combohrium.com This scaffold is a privileged structure, particularly in medicinal chemistry, owing to its unique combination of properties. japer.in The triazole nucleus is a common feature in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities. ijprajournal.combohrium.comglobalresearchonline.net Its significance stems from its metabolic stability, hydrogen bonding capability, dipole character, and rigidity, which allow for high-affinity interactions with biological receptors.

In the realm of pharmaceuticals, the 1,2,4-triazole moiety is integral to a wide array of clinically important drugs. japer.inglobalresearchonline.net These include potent antifungal agents like fluconazole (B54011) and itraconazole, antiviral drugs such as ribavirin, and anxiolytics like alprazolam. japer.inbohrium.com The versatility of the 1,2,4-triazole scaffold is further highlighted by its presence in compounds with anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antitubercular properties. bohrium.comglobalresearchonline.net Researchers have extensively explored the derivatization of the 1,2,4-triazole ring, leading to the discovery of novel therapeutic agents. globalresearchonline.netresearchgate.net

Beyond its medicinal applications, the 1,2,4-triazole framework is valuable in agrochemicals, materials science, and supramolecular chemistry. ijprajournal.comresearchgate.net Its derivatives have been investigated as herbicides, plant growth regulators, and corrosion inhibitors. The unique electronic properties of the triazole ring also make it a useful component in the design of functional materials and ionic liquids. The continuous development of new synthetic methodologies, including classical, microwave-assisted, and ultrasound-promoted reactions, underscores the ongoing importance and academic interest in this heterocyclic system. mdpi.comrsc.org

Academic Context of Isopropyl Substitution in Heterocyclic Chemistry

In the field of heterocyclic chemistry and drug design, the strategic placement of substituent groups on a core scaffold is a fundamental approach to modulate the physicochemical and biological properties of a molecule. The isopropyl group, a small, branched alkyl substituent, is frequently employed by medicinal chemists for this purpose. Its introduction onto a heterocyclic ring, such as 1,2,4-triazole, can have profound effects on the compound's characteristics due to a combination of steric and electronic factors. chemrxiv.orgresearchgate.net

The steric bulk of the isopropyl group can influence a molecule's conformation and its ability to bind to a biological target. chemrxiv.org This steric hindrance can provide selectivity for a particular enzyme or receptor, preventing unwanted interactions with other biological macromolecules. For instance, in the design of enzyme inhibitors, the size and shape of the isopropyl group can be crucial for fitting into a specific hydrophobic pocket within the active site. Furthermore, the steric presence of the isopropyl group can shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

From an electronic standpoint, the isopropyl group is considered a weak electron-donating group through an inductive effect. This can subtly alter the electron density of the heterocyclic ring, which in turn can influence its reactivity and the pKa of nearby acidic or basic centers. chemrxiv.org These modifications can affect the molecule's solubility, membrane permeability, and its ability to participate in hydrogen bonding or other non-covalent interactions with its target. The strategic incorporation of an isopropyl substituent is therefore a key tool in the iterative process of lead optimization, allowing for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect. chemrxiv.orgmdpi.com The study of isopropyl-substituted heterocycles continues to be an active area of academic research, contributing to a deeper understanding of structure-activity relationships.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNQPSCMOSUVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23161-10-6 | |

| Record name | 3-Isopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropyl 1h 1,2,4 Triazole and Derivatives

Established Synthetic Pathways to 1,2,4-Triazoles

The formation of the 1,2,4-triazole (B32235) core is typically achieved through cyclization reactions that bring together the necessary carbon and nitrogen atoms. Several named reactions and general strategies have been developed for this purpose, each with its own set of advantages and limitations.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The construction of the 1,2,4-triazole ring predominantly relies on the cyclization of linear precursors containing the requisite N-N-C-N or N-C-N-N-C fragments. These reactions often involve condensation and subsequent dehydration steps to form the stable aromatic triazole ring.

The Pellizzari reaction, first reported in 1911, is a classic method for the synthesis of 1,2,4-triazoles involving the reaction of an amide with a hydrazide. wikipedia.org In the context of synthesizing 3-isopropyl-1H-1,2,4-triazole, this would typically involve the reaction of isobutyramide (B147143) with formohydrazide or the reaction of formamide (B127407) with isobutyrylhydrazide. The reaction proceeds through the formation of an acylhydrazide intermediate, which then undergoes cyclization and dehydration to yield the triazole ring. wikipedia.org

A significant challenge in the traditional Pellizzari reaction is the often harsh reaction conditions, requiring high temperatures and long reaction times, which can lead to low yields. wikipedia.org However, modifications such as the use of microwave irradiation have been shown to significantly shorten reaction times and improve yields. uthm.edu.my

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Isobutyramide | Formohydrazide | Heat | This compound | Data not available | wikipedia.org |

| Formamide | Isobutyrylhydrazide | Heat | This compound | Data not available | wikipedia.org |

Table 1: Illustrative Pellizzari Reaction for this compound

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the condensation of an imide with a hydrazine. wikipedia.org This method can lead to the formation of an isomeric mixture of triazoles if the imide is unsymmetrical. For the synthesis of a 3-substituted 1,2,4-triazole like the isopropyl derivative, a key precursor would be a diacylhydrazine which cyclizes under basic or acidic conditions.

The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the substituents on the imide, with the more electron-withdrawing group often directing the cyclization. wikipedia.org The reaction mechanism involves the initial formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and elimination of a molecule of water to form the triazole ring.

| Imide Precursor | Hydrazine | Conditions | Product | Yield (%) | Reference |

| N-Formyl-isobutyramide | Hydrazine | Weak acid | This compound | Data not available | wikipedia.org |

| N-Isobutyryl-formamide | Hydrazine | Weak acid | 5-Isopropyl-1H-1,2,4-triazole | Data not available | wikipedia.org |

Table 2: Potential Einhorn-Brunner Reaction Pathways for Isopropyl-1,2,4-Triazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including 1,2,4-triazoles, in a one-pot fashion. These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. For the synthesis of 3-alkyl-1,2,4-triazoles, MCRs can be designed to bring together the necessary building blocks for the triazole ring in a single synthetic operation.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. oup.comresearchgate.net In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile). For the synthesis of this compound, a common strategy involves the reaction of a nitrile imine with a nitrile.

Specifically, a nitrile imine bearing an isopropyl group could be generated in situ and trapped with a simple nitrile like hydrogen cyanide or a synthetic equivalent. Alternatively, a nitrile imine could be reacted with isobutyronitrile. The regioselectivity of the cycloaddition is a key consideration in this approach. Copper-catalyzed three-component reactions of diazonium salts, nitriles, and a source of the third nitrogen atom also represent a modern and efficient cycloaddition strategy for accessing substituted 1,2,4-triazoles. researchgate.net

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Isobutyrohydrazonoyl chloride | Hydrogen Cyanide | Base | This compound | Data not available | oup.com |

| Phenylhydrazonoyl chloride | Isobutyronitrile | Base | 1-Phenyl-5-isopropyl-1H-1,2,4-triazole | Data not available | oup.com |

Table 3: Representative [3+2] Cycloaddition Reactions for Isopropyl-1,2,4-Triazole Synthesis

Mesoionic compounds, such as sydnones and münchnones, are five-membered heterocyclic betaines with delocalized positive and negative charges. They can serve as precursors to other heterocyclic systems through various transformations, including cycloaddition reactions. While less common for the synthesis of simple alkyl-1,2,4-triazoles, mesoionic compounds can, in principle, be utilized. For instance, a mesoionic 1,2,4-triazole derivative could potentially be synthesized and subsequently de-substituted or transformed to yield the desired this compound. However, the existing literature primarily focuses on the preparation and reactivity of more complex, fused mesoionic triazole systems. semanticscholar.org

Alkylation Strategies for 1,2,4-Triazole Functionalization

Alkylation is a fundamental strategy for the functionalization of the 1,2,4-triazole nucleus. The regiochemical outcome of this reaction is a critical aspect that dictates the final structure and properties of the resulting molecule.

Regioselectivity in Alkylation of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base used, and the reaction conditions.

In unsubstituted 1H-1,2,4-triazole, two tautomeric forms exist, and alkylation typically yields a mixture of 1-substituted and 4-substituted isomers. slideshare.net The N1 and N2 positions are generally considered basic, while the N4 position is more acidic. S N2 alkylation tends to occur at the N1 position. slideshare.net The use of specific bases can steer the regioselectivity; for instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles.

For 3-substituted or S-substituted 1,2,4-triazoles, the situation becomes more complex. In these systems, alkylation can occur at the N1, N2, or N4 positions. Studies on S-protected 1,2,4-triazoles have shown that alkylation with various electrophiles leads to attacks at the N1 and N2 positions, with N2-alkylated isomers often being the preferred product. nih.govnih.gov The steric hindrance of the substituent at the 3-position and the nature of the alkylating agent play a significant role in determining the ratio of N1 to N2 isomers. nih.gov For example, when 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole was reacted with dibromomethane, a mixture of -N(1)-CH2-N(1)-, -N(1)-CH2-N(2)-, and -N(2)-CH2-N(2)- isomers was formed, with the mixed -N(1)-CH2-N(2)- isomer being favored due to steric effects. nih.govnih.gov

| Triazole Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazole | Alkyl Halides | DBU, THF | N1-alkylated isomer (~90%) | slideshare.net |

| 3-S-benzyl-5-indolyl-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | -N(1)-CH₂-N(2)- isomer favored | nih.govnih.gov |

| 3-S-benzyl-5-indolyl-1,2,4-triazole | 1,3-Dibromopropane | K₂CO₃, Acetone | N2-(3-bromopropyl) derivative | nih.govnih.gov |

| 1,2,4-triazole-3-thiones | Organic Halides | Neutral or Alkaline | Selective S-alkylation | researchgate.net |

Selective Functionalization with Isopropyl Moieties

While general alkylation can lead to mixtures, specific methods have been developed for the selective introduction of an isopropyl group onto the 1,2,4-triazole nucleus. A notable method involves the direct alkylation of 1,2,4-triazole with isopropyl alcohol in a sulfuric acid medium. This approach has been reported to produce 1-isopropyl-1H-1,2,4-triazole with high selectivity and a yield approaching 98%. This method provides a direct and efficient route to the desired N1-isopropyl isomer, avoiding the formation of other regioisomers.

Derivatization Strategies for this compound

Further modification of the this compound scaffold is essential for exploring its chemical space and developing new derivatives. These strategies include modifications at the 5-position, often via a thione intermediate, and the attachment of other bioactive fragments.

Synthesis of S-Substituted Triazole Derivatives

The synthesis of S-substituted derivatives of this compound typically proceeds through a 3-isopropyl-1,2,4-triazole-5-thione intermediate. This key intermediate can be synthesized through a multi-step process that often involves the cyclization of a thiosemicarbazide (B42300) precursor. zsmu.edu.uanuph.edu.ua

Once the 3-isopropyl-1,2,4-triazole-5-thione is obtained, it can be readily alkylated at the exocyclic sulfur atom. The reaction of the thione with various alkyl halides in the presence of a base (such as sodium hydroxide (B78521) or potassium carbonate) leads to the exclusive formation of S-alkylated products. researchgate.netnuph.edu.ua This selective S-alkylation is a robust method for introducing a wide variety of substituents at the 5-position of the triazole ring, providing access to a large library of derivatives. researchgate.net

Incorporation of Amino Acid Fragments into Isopropyl Triazole Scaffolds

The conjugation of amino acids to heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. For the 1,2,4-triazole scaffold, several methods have been developed to incorporate amino acid fragments. nih.govmdpi.com

A common synthetic route involves preparing an amino-functionalized triazole derivative, which can then be coupled with an amino acid. For instance, a key intermediate with a free amino group can be synthesized, and subsequent amidation with a protected amino acid (using standard peptide coupling reagents) or an amino acid derivative yields the desired conjugate. nih.gov This strategy allows for the systematic introduction of different amino acid fragments, enabling the exploration of structure-activity relationships. nih.govmdpi.com

Hybridization with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be hybridized with various other heterocyclic systems to create novel chemical entities with potentially synergistic or novel biological activities.

Quinazolinone: Hybrid structures of quinazolinone and 1,2,4-triazole have been synthesized through multi-step procedures. A common approach involves preparing a 3-amino-quinazolinone derivative, which is then reacted with a chloroacetyl chloride to form an intermediate. This intermediate can subsequently react with a 1,2,4-triazole-3-thiol to yield the final hybrid molecule. nih.govacs.orgnih.gov

Thiazole (B1198619): The synthesis of triazole-thiazole hybrids is often achieved through multi-component reactions or by building one heterocycle onto the other. nih.govresearchgate.net For example, thiosemicarbazide derivatives can serve as versatile precursors for the construction of both 1,2,4-triazole and thiazole rings. researchgate.net

Benzofuran (B130515): Benzofuran-triazole hybrids are frequently synthesized using "click chemistry." nih.govnih.gov This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a benzofuran molecule bearing an alkyne group and a triazole precursor with an azide (B81097) group, or vice versa. Another route involves building the triazole ring from a benzofuran-containing hydrazide. researchgate.nethpu2.edu.vn

Pyrazole (B372694): The combination of pyrazole and 1,2,4-triazole moieties has been extensively explored. A highly efficient method for their synthesis is the CuAAC reaction between a pyrazolyl azide and a terminal alkyne or a pyrazolyl alkyne and an azide. beilstein-journals.orgresearchgate.netnih.gov Other strategies involve the construction of the triazole ring from a pyrazole carbohydrazide (B1668358) intermediate. nih.govzsmu.edu.ua

Quinoline (B57606): Quinoline-triazole hybrids have been synthesized via several routes. One method involves the conversion of a quinoline hydrazide into a 1,2,4-triazole-3-thiol, which can then be further derivatized. rasayanjournal.co.in Click chemistry also provides a powerful tool for linking quinoline and triazole fragments. nih.govnih.govasianpubs.org

| Heterocyclic System | General Synthetic Strategy | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| Quinazolinone | Multi-step condensation and coupling | 3-Amino-quinazolinone, 1,2,4-triazole-3-thiol | nih.gov |

| Thiazole | Multi-component reaction | Thiosemicarbazide cyclization | nih.govresearchgate.net |

| Benzofuran | Click Chemistry (CuAAC) | Azide- and alkyne-functionalized heterocycles | nih.govnih.gov |

| Pyrazole | Click Chemistry (CuAAC) or cyclization | Pyrazole azide/alkyne, Pyrazole carbohydrazide | beilstein-journals.orgnih.gov |

| Quinoline | Cyclization from hydrazide or Click Chemistry | Quinoline hydrazide, Azide/alkyne derivatives | rasayanjournal.co.innih.gov |

Advanced Synthetic Techniques for this compound Analogs

The synthesis of 1,2,4-triazole derivatives has been significantly advanced by the adoption of modern chemical technologies. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically accelerate reaction rates. scielo.org.za This technique is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-triazoles. Compared to conventional heating methods, which are often slow and can lead to product decomposition, microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture. pnrjournal.com

Research has shown that the synthesis of 1,2,4-triazol-3-one derivatives under microwave irradiation results in better yields and considerably reduced reaction times. scielo.org.za For instance, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield under microwave conditions, whereas the conventional method required over four hours. nih.gov Similarly, the condensation of thiosemicarbazide and 3-arylimino-2H-indole-2-ones under microwave irradiation to produce spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones yielded products in 85-90% within minutes. nih.gov These findings highlight the efficiency and potential of microwave technology in synthesizing a diverse range of 1,2,4-triazole analogs.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | 1 min | 85% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | N/A | nih.gov |

| Spiro[indole-triazole]-ones | Microwave | N/A | 85-90% | nih.gov |

| N-substituted propenamide derivatives | Microwave | 33-90 sec | 82% | nih.gov |

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields in organic synthesis. asianpubs.org The phenomenon of acoustic cavitation, where microbubbles form and collapse, generates localized high temperatures and pressures, accelerating chemical reactions. asianpubs.orgasianpubs.org

The application of ultrasound in the synthesis of 1,2,4-triazole derivatives has proven to be highly efficient. For example, a series of novel N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized using ultrasound radiation, resulting in yields of 75-89% within a short period of 40-80 minutes. mdpi.com In contrast, the conventional method required 16-26 hours to achieve lower to moderate yields (60-75%). mdpi.com This demonstrates that ultrasound-assisted protocols can significantly improve synthetic efficiency. mdpi.com One-pot, four-component procedures under ultrasonic irradiation have also been developed for synthesizing polyfunctional 1,2,4-triazoles, achieving good to excellent yields (70-96%) in very short reaction times (10–25 min). researchgate.net

Table 2: Efficacy of Ultrasound-Assisted Synthesis for 1,2,4-Triazole Analogs

| Product | Method | Reaction Time | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| N-substituted 1,2,4-triazole-2-thiol derivatives | Ultrasound | 40-80 min | 75-89% | 45-55 | mdpi.com |

| N-substituted 1,2,4-triazole-2-thiol derivatives | Conventional | 16-26 hours | 60-75% | N/A | mdpi.com |

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology offers significant advantages in terms of safety, scalability, and automation.

A robust protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions using a heterogeneous copper-on-charcoal catalyst. nih.gov This approach demonstrates excellent functional group tolerance and delivers products in high yields. The principles of this technology are readily applicable to the synthesis of 1,2,4-triazole isomers. The use of packed-bed reactors with heterogeneous catalysts simplifies product purification, as the catalyst is retained within the reactor. A continuous experiment for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole ran for 24 hours without any drop in conversion or yield, showcasing the robustness of flow systems for sustained production. nih.gov

Catalysis plays a pivotal role in the modern synthesis of triazoles, enabling efficient and selective transformations. Various metal-based catalysts have been developed to facilitate the construction of the 1,2,4-triazole ring.

Copper catalysts are widely used due to their low cost, ready availability, and high efficiency in forming C-N and N-N bonds. organic-chemistry.org A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using readily available nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. nih.govfigshare.com This method employs inexpensive Cu(OAc)₂ as the catalyst and produces the desired triazole derivatives in moderate to good yields. nih.govfigshare.com

Copper-catalyzed cascade reactions provide an elegant route to 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using O₂ as a green oxidant. frontiersin.orgnih.gov These reactions feature good functional group tolerance and high regioselectivity. organic-chemistry.org The choice of copper catalyst can also influence the regioselectivity of the final product; for example, Cu(II) catalysis has been shown to favor the formation of 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

| Starting Materials | Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Nitriles, Hydroxylamine | Cu(OAc)₂ | One-pot, inexpensive catalyst | Substituted 1,2,4-triazoles | nih.govfigshare.com |

| Amides, Nitriles | [phen-McM-41-CuBr] | Cascade reaction, O₂ as oxidant | 3,5-disubstituted-1,2,4-triazoles | frontiersin.orgnih.gov |

The use of immobilized catalysts is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse, simplifies product purification, and often enhances catalyst stability. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are central to this approach.

For triazole synthesis, various immobilized catalytic systems have been developed. Copper-on-charcoal has been successfully used as a robust, heterogeneous catalyst in the continuous flow synthesis of 1,2,3-triazoles, a method with high potential for 1,2,4-triazole synthesis. nih.gov Other examples include a ruthenium complex immobilized on a mesoporous zeolite (SBA-15-Tz-Ru(II)TPP) for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles in water. mdpi.com Similarly, cerium(III) immobilized on a polystyrene support has been used for click reactions between aryl amines and aryl alkynes in an aqueous medium. researchgate.net Supported gold nanoparticles on various metal oxides (e.g., TiO₂) have also been shown to be active catalysts for the synthesis of 1,4-disubstituted-1,2,3-triazoles under microwave irradiation. mdpi.com These examples underscore the versatility of immobilized catalysts in creating more sustainable synthetic routes for triazole compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-triazol-3-one |

| 1,3,5-trisubstituted-1,2,4-triazoles |

| Spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones |

| Thiosemicarbazide |

| 3-arylimino-2H-indole-2-ones |

| N-substituted 1,2,4-triazole-2-thiol |

| 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole |

| 1,4-diphenyl-1H-1,2,3-triazole |

| Hydroxylamine hydrochloride |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| 3,5-disubstituted-1,2,4-triazoles |

| 1,5-disubstituted 1,2,4-triazoles |

| 1,3-disubstituted 1,2,4-triazoles |

| Potassium phosphate (B84403) (K₃PO₄) |

| 1,4-disubstituted 1,2,3-triazoles |

| Gold nanoparticles |

Catalytic Approaches in Triazole Synthesis

Reaction Mechanisms in the Formation of this compound and Related Structures

The formation of the 1,2,4-triazole ring is a process governed by fundamental organic reaction mechanisms, primarily involving condensation, cyclization, and substitution reactions. Understanding these mechanisms is crucial for controlling regioselectivity and optimizing reaction yields.

Mechanistic Investigations of Cyclization Processes

The cyclization process is the core step in forming the 1,2,4-triazole ring. The mechanisms of the most common synthetic routes have been extensively studied.

In the Pellizzari reaction , the mechanism commences with a nucleophilic attack by a nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the amide. wikipedia.org This initial step forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of an N-acylamidrazone intermediate. chemicalbook.com This intermediate then undergoes an intramolecular nucleophilic attack by the remaining terminal nitrogen of the hydrazide portion onto the other carbonyl carbon. The final step is a dehydration (loss of another water molecule) of the resulting five-membered ring intermediate, which aromatizes to yield the stable 1,2,4-triazole ring. wikipedia.org

The Einhorn-Brunner reaction follows a different, though conceptually similar, pathway. The reaction is initiated by the protonation of a carbonyl group on the imide, which activates it for nucleophilic attack by the primary amino group of the hydrazine. wikipedia.org This is followed by the loss of a water molecule to form an iminium ion. A 1,5-proton shift then occurs, setting the stage for an intramolecular attack by the other nitrogen atom on the second carbonyl carbon, closing the five-membered ring. wikipedia.org Subsequent elimination of a second water molecule and a final proton loss result in the aromatic 1,2,4-triazole product. wikipedia.org

Other cyclization mechanisms include oxidative processes. For instance, 3,4,5-trisubstituted-1,2,4-triazoles can be synthesized via ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidative cyclization. nih.gov In such reactions, an intermediate is formed which then undergoes an oxidation and cyclization cascade to form the final triazole product. nih.gov Visible light has also been employed to induce [3+2] cyclization reactions to form 1,2,4-triazolines, which can then be easily converted to 1,2,4-triazoles. rsc.org

Detailed Analysis of Substitution Reaction Mechanisms

The 1,2,4-triazole ring possesses distinct electronic characteristics that dictate its reactivity in substitution reactions. The ring is considered aromatic, with 6π electrons delocalized across the five atoms. chemicalbook.com However, the presence of three electronegative nitrogen atoms makes the two carbon atoms (C3 and C5) electron-deficient, or π-deficient. chemicalbook.com This electronic property makes the carbon atoms susceptible to nucleophilic substitution under certain conditions.

Conversely, the nitrogen atoms are electron-rich and are the primary sites for electrophilic substitution . The N-H proton in an unsubstituted 1H-1,2,4-triazole is acidic (pKa of 10.26), and the molecule can be readily deprotonated to form a triazolate anion. wikipedia.orgchemicalbook.com This anion is a potent nucleophile and readily undergoes reactions with electrophiles.

Alkylation is a common electrophilic substitution reaction for the 1,2,4-triazole ring. The regioselectivity of alkylation (i.e., whether the electrophile adds to N1 or N4) is highly dependent on the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) as a base leads to regioselective substitution at the N1 position. chemicalbook.com However, using aqueous sodium hydroxide with methyl sulfate (B86663) results in a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com This difference in selectivity arises from the influence of the counter-ion and solvent on the nucleophilicity of the different nitrogen atoms in the triazolate anion.

Proposed Mechanisms for Mesoionic Intermediates

Mesoionic compounds are a class of heterocyclic structures that cannot be represented satisfactorily by any single covalent or ionic structure. They possess a permanent charge separation, with the positive and negative charges delocalized within the π-electron system. While more commonly associated with 1,2,3-triazoles, the concept of mesoionic intermediates can be extended to the chemistry of 1,2,4-triazoles. nih.gov

The formation of mesoionic intermediates is often proposed in reactions that involve the cyclization of precursors where a formal positive and negative charge cannot be neutralized through simple bond rearrangement without violating octet rules. For example, mesoionic 1,2,3-triazol-5-ylidenes, also known as mesoionic carbenes (MICs), are generated from the deprotonation of N3-alkylated 1,2,3-triazolium salts. nih.gov These species are highly reactive and are used as ligands in organometallic chemistry. acs.org

In the context of 1,2,4-triazoles, mesoionic structures have been synthesized and characterized. One example involves the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with alkynes in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol, which leads to the formation of unprecedented mesoionic triazolones via a formal [3+2] cycloaddition. rsc.org

Additionally, the synthesis of fused heterocyclic systems can proceed through mesoionic intermediates. For instance, the preparation of mesoionic 1,2,4-triazolo-[4,3-b]-1,2,4-triazole derivatives has been reported. semanticscholar.org The mechanism for the formation of such complex fused rings can involve the intramolecular cyclization of a substituted triazolium salt, where the resulting structure is best described as mesoionic. Intramolecular cyclization of specifically substituted 1,2,3-triazolium-5-olates has been shown to form novel mesoionic triazepine rings. researchgate.net These proposed mechanisms highlight the complex electronic nature of triazole systems and the potential for unusual intermediates to play a role in their synthesis and reactivity.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 1h 1,2,4 Triazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the nitrogen atoms within the triazole ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-isopropyl-1H-1,2,4-triazole, the proton signals are expected in specific regions. The proton attached to the triazole ring (C5-H) would likely appear as a singlet in the aromatic region, typically between δ 7.5 and 8.5 ppm. The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The methine proton signal is generally found further downfield due to the influence of the triazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Triazole C-H | 7.5 - 8.5 | Singlet |

| Isopropyl -CH | Downfield (variable) | Septet |

| Isopropyl -CH₃ | Upfield (variable) | Doublet |

This table is based on general principles of ¹H NMR spectroscopy and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The triazole ring carbons (C3 and C5) are expected to resonate at distinct chemical shifts. Based on studies of similar 1,2,4-triazole (B32235) structures, the C3 carbon, being attached to the isopropyl group, would have a different chemical shift compared to the C5 carbon. For instance, in related 1,2,4-triazole derivatives, the triazole carbon signals can appear around δ 140-160 ppm. rsc.orgresearchgate.net The isopropyl group carbons would also show characteristic signals, with the methine carbon appearing at a lower field than the methyl carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Triazole C3 | ~140-160 |

| Triazole C5 | ~140-160 |

| Isopropyl -CH | Variable |

| Isopropyl -CH₃ | Variable |

This table provides an estimated range for chemical shifts, which can be influenced by the specific chemical environment.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms of the triazole ring. The chemical shifts of the nitrogen atoms are sensitive to their electronic environment and can help in distinguishing between different tautomeric forms of the triazole ring. researchgate.net The low natural abundance of the ¹⁵N isotope often necessitates the use of specialized techniques or isotopically enriched samples. researchgate.net For disubstituted 1,2,3-triazoles, ¹H/¹⁵N gHMBC experiments at natural abundance have proven effective for unambiguous characterization. researchgate.net

| Nitrogen | Expected Chemical Shift (δ, ppm) |

| N1 | Variable |

| N2 | Variable |

| N4 | Variable |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for the complete structural assignment of this compound. A COSY spectrum would reveal the coupling between the isopropyl methine proton and the methyl protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations, further solidifying the structural elucidation. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, providing definitive confirmation of its identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. arcjournals.org For this compound, this technique would first separate the compound from any impurities. The subsequent mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (111.15 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing the loss of the isopropyl group or fragments of the triazole ring. This fragmentation data provides an additional layer of structural confirmation. nih.gov

| Technique | Information Obtained |

| GC-MS | Retention time, molecular ion peak, fragmentation pattern |

The specific fragmentation pattern would depend on the ionization energy used in the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For the parent compound, this compound, the theoretical exact mass can be calculated from its molecular formula, C₅H₉N₃. nih.gov This calculated mass serves as a benchmark for experimental HRMS measurements. The protonated molecule, [M+H]⁺, is commonly observed in electrospray ionization (ESI) HRMS.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (Da) |

| [M]⁺ | C₅H₉N₃ | 111.079647300 |

| [M+H]⁺ | C₅H₁₀N₃⁺ | 112.087472077 |

Data sourced from PubChem. nih.gov

In the analysis of more complex derivatives of 1,2,4-triazole, HRMS provides definitive confirmation of their successful synthesis. For instance, studies on novel 1,2,4-triazole derivatives containing amino acid fragments report the experimental and calculated m/z values for the protonated molecules, demonstrating excellent agreement. mdpi.com

Table 2: Exemplary HRMS Data for Substituted 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Isopropyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | C₂₃H₂₇N₅O₄ | 438.2136 | 438.2134 | mdpi.com |

| Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | C₂₄H₂₈ClN₅O₄ | 486.1903 | 486.1901 | mdpi.com |

| 5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₀H₁₇N₃O₂S | 364.1120 | 364.1120 | mdpi.com |

These examples underscore the power of HRMS in verifying the elemental composition of newly synthesized compounds containing the this compound scaffold.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands for the triazole ring, the isopropyl group, and any other functional groups present.

Table 3: Typical Infrared Absorption Bands for 1,2,4-Triazole Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| N-H | Stretching | 3220 - 3180 | nih.gov |

| C-H (aliphatic) | Stretching | ~2960 | nih.gov |

| C=N (triazole ring) | Stretching | ~1619 | nih.gov |

| C=C (aromatic) | Stretching | 1500 - 1600 | nih.gov |

| C=O | Stretching | 1720 - 1660 | mdpi.com |

| C=S | Stretching | ~1102 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the 1,2,4-triazole ring, exhibit characteristic absorption maxima (λmax). The UV-Vis spectrum of 1,2,4-triazole derivatives typically shows absorptions corresponding to π → π* transitions.

For example, various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives exhibit strong UV absorption bands. mdpi.com

Table 4: Exemplary UV-Vis Absorption Data for 1,2,4-Triazole Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| 3-Methyl-4-(2-furoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | 253, 212 | 26350, 16510 | mdpi.com |

| 3-Ethyl-4-(2-thienylcarbonylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one | 250, 207 | 22220, 16500 | mdpi.com |

| N'-(4-(trifluoromethyl)phenyl)-1-isopropyl-1H-benzo[d] nih.govmdpi.comnih.govtriazole-5-carbohydrazide | 278, 288, 308, 320 | 9.0, 8.0, 6.0, 4.0 (log ε) | derpharmachemica.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's structure.

In this derivative, the 1,2,4-triazole-5(4H)-thione ring is nearly planar. nih.gov The analysis of the crystal packing shows that the molecules are linked by pairs of N-H···S hydrogen bonds, forming inversion dimers. These dimers are further linked by C-H···π interactions, creating chains that are held together by π-π stacking interactions between the triazole rings of adjacent molecules. nih.goviucr.org The centroid-centroid distance between the interacting triazole rings is reported as 3.4340 (13) Å. nih.goviucr.org

This detailed structural information, obtainable only through X-ray crystallography, is vital for understanding the supramolecular chemistry of these compounds and can inform the design of new materials with specific solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 5: Exemplary Elemental Analysis Data for Isopropyl-Triazole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione | C₂₃H₂₂FN₅S | Calculated | 65.87 | 5.25 | 16.71 | nih.gov |

| Found | 65.94 | 5.19 | 16.66 | nih.gov | ||

| 1-isopropyl-1,2,4-triazolium triflate | C₆H₁₀F₃N₃O₃S | Calculated | 34.60 | 6.78 | 20.18 | rsc.org |

| Found | 34.54 | 6.56 | 20.10 | rsc.org | ||

| Isopropyl 2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate | C₁₇H₂₁N₇O₂S₂ | Calculated | 48.65 | 5.04 | 23.44 | pensoft.net |

| Found | 48.67 | 5.05 | 23.37 | pensoft.net |

The data presented in these tables clearly demonstrate the utility of elemental analysis in confirming the successful synthesis of various triazole derivatives.

Computational and Theoretical Investigations of 3 Isopropyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules like 3-Isopropyl-1H-1,2,4-triazole. These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals.

Electronic Properties: DFT calculations are used to determine key electronic parameters. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and photoactivity. sciety.org For instance, a study on a related triazole-thiophene derivative calculated a HOMO-LUMO gap of approximately 3.1 eV, confirming its electronic stability. sciety.org

Another important parameter is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. MEP is used to identify the electrophilic and nucleophilic sites within a molecule, predicting how it will interact with other molecules. tubitak.gov.trmdpi.com In typical triazole derivatives, electron-rich regions (nucleophilic) are often located around the nitrogen atoms of the triazole ring, while electron-deficient areas (electrophilic) may be found elsewhere, depending on the substituents. mdpi.com

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including electronegativity (χ), hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.net These descriptors, derived from conceptual DFT, help in quantifying the reactivity of the molecule and are often used in QSAR studies. researchgate.net The regioselectivity of reactions, such as alkylation, can also be predicted by analyzing reactivity descriptors like Fukui functions and partial atomic charges. researchgate.net A theoretical study on 1,2,4-triazole-derived carbenes with an N4-isopropyl substituent showed that the HOMO possesses σ symmetry and is primarily the lone electron pair on the carbene carbon, which dictates its reactivity. scispace.com

Computed Properties of this compound Basic molecular properties for this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | nih.gov |

| Molecular Weight | 111.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Topological Polar Surface Area | 41.6 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Complexity | 111 | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. d-nb.info This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

For the 1,2,4-triazole (B32235) class of compounds, molecular docking has been instrumental in explaining their various pharmacological activities, including antifungal, antibacterial, and anticancer effects. d-nb.infobohrium.comtandfonline.com For example, docking studies have shown that antifungal triazoles, such as fluconazole (B54011), interact with the active site of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. mdpi.comresearchgate.net The triazole ring's nitrogen atoms often coordinate with the heme iron atom in the enzyme's active site. mdpi.com

While specific docking studies targeting this compound are not prevalent in the literature, the methodology would be applied to predict its binding affinity to various receptors. The isopropyl group at the 3-position would be evaluated for its contribution to hydrophobic or steric interactions within the receptor's binding pocket. Docking simulations on a series of 1,2,4-triazole derivatives revealed that binding affinity is sensitive to the nature and position of substituents on the triazole core. d-nb.infonih.gov Studies on other triazole derivatives have identified key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. pensoft.net

| Target Enzyme | Organism/Disease | Role of Triazole | Example Binding Affinity (for derivatives) |

| 14α-demethylase (CYP51) | Candida albicans (Fungi) | Antifungal | Good binding scores observed for derivatives. researchgate.net |

| DNA Gyrase | Mycobacterium tuberculosis | Antibacterial | Binding affinities up to -16.5 kcal/mol for derivatives. d-nb.info |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Anticancer | Docking confirmed interactions within the ATP-binding cavity. bohrium.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Anti-inflammatory | Low CDOCKER energies indicate favorable binding. minia.edu.eg |

This table is interactive and provides examples of targets for the 1,2,4-triazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. imist.ma A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical, electronic, or topological properties) of the compounds to their observed activity. scispace.com

To develop a QSAR model for a class of compounds like 1,2,4-triazoles, a dataset of molecules with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) is required. minia.edu.egnih.gov For example, a QSAR study on 1,2,4-triazoles with anti-Bacillus subtilis activity found that viscosity (η) was a dominant descriptor in the model. scispace.com Another 3D-QSAR study on menthol-derived triazoles established a reliable model (r² = 0.991, q² = 0.514) to guide the design of more effective antifungal agents. nih.gov

Common Descriptors Used in Triazole QSAR Studies:

Topological descriptors: MATS7s, TDB3v, RDF70v d-nb.info

Physicochemical parameters: Viscosity (η), Molar Refractivity (MR), Parachor (Pc), logP scispace.com

Quantum chemical descriptors: Dipole moment (μ), Total energy (Te) researchgate.net

3D fields (CoMFA/CoMSIA): Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields imist.manih.gov

In Silico Prediction of Molecular Interactions

In silico prediction encompasses a broad range of computational methods, including quantum chemistry, docking, and QSAR, to forecast the molecular interactions and properties of a compound before it is synthesized. This approach significantly reduces the time and cost associated with drug discovery and materials science. d-nb.info

For this compound, in silico methods can predict a variety of properties and interactions. As discussed, MEP maps can predict sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of its non-covalent interactions. mdpi.com Molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing insights into conformational changes and the persistence of key interactions identified through docking. pensoft.netresearchgate.net

Furthermore, in silico tools are routinely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, Lipinski's "rule of five" can be applied to assess the drug-likeness of a compound. researchgate.net The properties of this compound (e.g., molecular weight < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) suggest it would likely comply with these guidelines. More advanced models can predict its potential metabolic pathways, toxicity, and bioavailability. researchgate.net These predictive studies are crucial for prioritizing which derivatives of the 1,2,4-triazole scaffold should be synthesized and advanced for experimental testing. nih.gov

Medicinal Chemistry and Biological Activity Studies of 3 Isopropyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 3-Isopropyl-1H-1,2,4-triazole have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of pathogenic fungi and bacteria. The biological activity of these compounds is intrinsically linked to their chemical structure, which allows for various modifications to enhance their potency and spectrum of activity.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Physalospora piricola)

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in numerous clinically used antifungal drugs. Research has shown that derivatives of this compound exhibit potent activity against various fungal pathogens, including those of clinical and agricultural significance.

For instance, a series of novel 1,2,4-triazole derivatives containing amino acid fragments demonstrated significant antifungal activity against the plant pathogenic fungus Physalospora piricola. Specifically, compounds 8d and 8k in one study exhibited exceptional activity, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively. nih.gov These values indicate a higher potency than the commercial fungicide mefentrifluconazole, which had an EC50 of 14.433 μg/mL under the same conditions. nih.gov

Furthermore, against the opportunistic human pathogen Candida albicans, various 1,2,4-triazole derivatives have shown promise. While specific data for 3-isopropyl derivatives are part of broader studies, the general class of 1,2,4-triazoles consistently exhibits anti-Candida activity.

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. nih.gov Molecular docking studies have demonstrated that 1,2,4-triazole derivatives exhibit a strong binding affinity to CYP51. nih.gov

In addition to CYP51 inhibition, some 1,2,4-triazole derivatives have been found to induce fungal membrane depolarization. A study on carbazole-triazole conjugates revealed that the most active compound could depolarize the fungal membrane potential, suggesting an alternative or complementary mechanism of antifungal action. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

The versatility of the 1,2,4-triazole scaffold extends to antibacterial activity, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the triazole ring play a crucial role in determining the spectrum and potency of their antibacterial effects.

Studies on various 1,2,4-triazole derivatives have reported a range of minimum inhibitory concentrations (MICs) against clinically relevant bacteria. For example, certain clinafloxacin-triazole hybrids have shown high inhibitory efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 0.25 to 32 µg/mL. nih.gov

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Clinafloxacin-triazole hybrids | Staphylococcus aureus | 0.25 - 32 |

| Clinafloxacin-triazole hybrids | Escherichia coli | 0.25 - 32 |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | Pseudomonas aeruginosa | 16 |

While multiple mechanisms may be at play, the inhibition of the MurB enzyme has been identified as a probable mechanism of antibacterial activity for some 1H-1,2,4-triazolyl derivatives. researchgate.netnih.gov MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition disrupts cell wall synthesis, leading to bacterial cell death. Molecular docking studies have supported the potential for these triazole derivatives to bind to and inhibit the MurB enzyme of E. coli. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

The antimicrobial potency of this compound derivatives is highly dependent on the nature and position of substituents on the triazole ring and any associated side chains. Structure-activity relationship (SAR) studies are crucial for optimizing the design of these compounds to enhance their efficacy.

For antifungal activity, the introduction of amino acid fragments has been shown to be beneficial. nih.gov In the case of antibacterial agents, SAR analysis of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles indicated that a 4-methoxyphenyl (B3050149) group at the 5-position of the triazole ring is preferable to a 4-methyl group for enhanced activity.

Anticancer and Antiproliferative Activity

The 1,2,4-triazole nucleus is a foundational structure in the design of novel anticancer agents. These derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms that include inducing cell cycle arrest and apoptosis. researchgate.net

Investigations into Cell Cycle Modulation

A primary mechanism by which triazole derivatives exert their anticancer effects is through the disruption of the normal cell cycle progression in cancer cells. Studies have shown that certain 1,2,3-triazole derivatives can arrest cancer cells in specific phases of the cell cycle. For instance, andrographolide-based 1,2,3-triazole derivatives have been shown to induce G2/M cell cycle arrest in a concentration-dependent manner in human pancreatic cancer cells (PANC-1). nih.gov Similarly, a phosphonate (B1237965) 1,2,3-triazole derivative was identified as a potent inhibitor of the cell cycle at the G0/G1 phase in fibrosarcoma (HT-1080) cell lines, leading to apoptosis. biointerfaceresearch.com This interference with the cell cycle is a key strategy in halting the uncontrolled proliferation characteristic of cancer.

Potential as Kinase Inhibitors (e.g., Phospholipid-Dependent Kinase 1)

Kinases are critical regulators of cell signaling pathways, and their dysfunction is often linked to tumor proliferation. nih.gov Triazole derivatives have emerged as promising kinase inhibitors. A notable example includes a derivative containing a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety, which was developed as a potent phosphoinositide 3-kinase (PI3K) inhibitor and demonstrated robust in vivo antitumor activity. nih.gov

Furthermore, the 3-phosphoinositide-dependent protein kinase 1 (PDK1) is a crucial enzyme in the PI3K signaling pathway and a target for cancer therapy. nih.gov Research into PDK1 inhibitors has led to the development of triazole-containing compounds. Specifically, certain pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole ring, synthesized via click chemistry, have shown high potency as PDK1 inhibitors with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Other kinase targets for triazole derivatives include human topoisomerase III beta (hTOP3B), where compounds with a disubstituted N⁵,N³-1H-1,2,4-triazole-3,5-diamine scaffold have shown inhibitory activity. mdpi.com

Antiviral Activity, Including HIV Reverse Transcriptase Inhibition

The 1,2,4-triazole scaffold is a component of several antiviral agents. nih.gov These compounds can target various viral enzymes essential for replication. A significant area of research has been the development of triazole derivatives as inhibitors of HIV reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.gov

Hybrids of 1,2,3-triazole have been shown to inhibit HIV-1 enzymes, including reverse transcriptase, integrase, and protease. nih.gov A specific class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been identified as a new type of HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity. acs.org The development of such novel NNRTIs is crucial for combating the emergence of drug-resistant HIV strains. acs.org

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the 1,2,4-triazole scaffold is a promising framework for the development of new antitubercular drugs. nih.govresearchgate.net These derivatives are considered effective anti-TB candidates due to their potent in vitro and in vivo activities. researchgate.net One of the proposed mechanisms of action is the inhibition of mycobacterial cell wall biosynthesis. researchgate.net

Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives against Mycobacterium tuberculosis. For example, a series of pyridine-1,2,4-triazole derivatives were tested in vitro against M. tuberculosis H37Ra, with some compounds showing significant activity. nih.gov The most active compound in this series exhibited a Minimum Inhibitory Concentration (MIC) of 0.976 µg/mL against this strain. nih.gov The development of such potent molecules offers hope for new treatments that could potentially overcome drug resistance. researchgate.net

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomatid)

Triazole derivatives have demonstrated significant potential in treating neglected tropical diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). nih.govmdpi.com The primary mechanism of action for many of these compounds is the inhibition of the parasite-specific enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for sterol biosynthesis in these organisms. mdpi.comrsc.org

A series of synthesized prenyl-1,2,3-triazoles displayed notable antiparasitic activity against both T. cruzi and Leishmania donovani. nih.govnih.gov Several of these compounds were identified as potential inhibitors of T. cruzi CYP51 (TcCYP51). researchgate.net The broad activity of triazoles like posaconazole (B62084) against various Leishmania species further underscores the potential of this chemical class in developing new antiparasitic therapies. mdpi.com

Anti-inflammatory and Analgesic Properties

The 1,2,4-triazole core is present in many compounds exhibiting anti-inflammatory and analgesic activities. nih.govcrpsonline.com These properties are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by blocking COX enzymes, and research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal side effects. crpsonline.com

Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. In one study, synthesized compounds were assessed using the carrageenan-induced paw edema test, a standard in vivo model for inflammation. The most potent compound showed 53% inhibition of edema, which was greater than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com The analgesic potential of 1,2,4-triazole derivatives has been evaluated using methods like the acetic acid-induced writhing test and the hot plate method, with several derivatives demonstrating significant analgesic effects. nih.gov

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key pharmacophore in the design of anticonvulsant agents. nih.govnuph.edu.ua Research into derivatives with alkyl substitutions has revealed significant potential in controlling seizures in preclinical models. Studies on various 3-alkyl and 4-alkyl substituted 1,2,4-triazole derivatives have demonstrated notable efficacy in the maximal electroshock (MES) and 6Hz seizure tests, which are indicative of activity against generalized tonic-clonic and pharmacoresistant seizures, respectively.

For instance, a series of 3-alkoxy-4-aryl-4H-1,2,4-triazoles showed that the nature of the alkyl chain at the 3-position is crucial for activity. One of the most active compounds identified in this series was 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole, which exhibited a median effective dose (ED₅₀) of 37.3 mg/kg in the MES test. nih.gov This compound also demonstrated a high protective index (PI >11.3), suggesting a favorable safety margin compared to the reference drug carbamazepine. nih.govsemanticscholar.org Further investigations into its mechanism suggested involvement with GABA-mediated neurotransmission. semanticscholar.org

Similarly, studies on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant effects. These compounds were found to be 2-3 times more potent than the established antiepileptic drug valproic acid in the 6Hz seizure model. unifi.it The median effective doses (ED₅₀) for these derivatives ranged from approximately 41 mg/kg to 170 mg/kg, highlighting the influence of substitution patterns on anticonvulsant potency. unifi.it

| Compound Series | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole | MES | 37.3 | 11.3 |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES | 38.5 | Not Reported |

| 1,2,4-Triazole-3-thione derivative (TP-427) | 6Hz | 40.9 - 64.9 | >24.4 |

| 1,2,4-Triazole-3-thione derivative (TP-315) | 6Hz | 59.7 - 136.2 | 7.8 |

| 1,2,4-Triazole-3-thione derivative (TP-10) | 6Hz | 61.1 - 169.7 | 5.5 |

Enzyme Inhibition Studies (e.g., Urease, Lipase (B570770), PDE4A)

Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, owing to the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites and form hydrogen bonds. researchgate.netisp.edu.pk

Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating infections caused by these organisms. Numerous 1,2,4-triazole derivatives have demonstrated potent urease inhibitory activity. nih.gov For example, a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones exhibited significant urease inhibition, with some derivatives showing greater potency than the standard inhibitor thiourea. nih.gov In another study, Mannich bases derived from 1,2,4-triazoles were found to be highly effective, with IC₅₀ values as low as 12.39 µg/mL. nih.gov The interaction is often facilitated by the triazole ring's nitrogen atoms binding to the nickel ions in the urease active site. scispace.com

Lipase Inhibition Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a key mechanism for managing obesity. Several 1,2,4-triazole derivatives have been identified as effective lipase inhibitors. researchgate.netniscair.res.in Studies have shown that certain Schiff bases and Mannich bases of 1,2,4-triazoles display moderate to good lipase inhibitory effects when compared to the drug orlistat. nih.gov The structural features of these molecules allow them to fit into the active site of the lipase enzyme, disrupting its catalytic activity.

PDE4A Inhibition Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a crucial role in inflammatory pathways. Inhibitors of PDE4 are of significant interest for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The 1,2,4-triazole scaffold has been incorporated into molecules designed as PDE4 inhibitors. nih.gov These compounds target the active site of the enzyme, and their development represents an active area of research for new anti-inflammatory agents. mdpi.com

| Compound Series | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Urease | 1.13 ± 0.05 µM |

| 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Urease | 1.31 ± 0.02 µM |

| 1,2,4-Triazole Mannich Base (11a) | Urease | 12.39 ± 0.35 µg/mL |

| 1,2,4-Triazole Mannich Base (11d) | Urease | 16.12 ± 1.06 µg/mL |

| 1,2,4-Triazole derivative (7b) | Lipase | 1.45 ± 0.12 μM |

Antioxidant Properties and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Synthetic antioxidants are therefore of great interest. Derivatives of 1,2,4-triazole have been shown to possess significant antioxidant and free radical scavenging capabilities. minia.edu.egzsmu.edu.ua

The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.gov Studies on various substituted 1,2,4-triazoles have demonstrated their ability to donate a hydrogen atom or an electron to neutralize free radicals. For example, some 1,2,4-triazole-3-thione derivatives have been shown to have potent antioxidant activity linked to their anticonvulsant effects, suggesting a dual mechanism of action. unifi.it The presence of specific substituents, such as phenolic hydroxyl groups, on the triazole scaffold can significantly enhance the radical scavenging capacity. zsmu.edu.ua In one study, a 1,2,4-triazole derivative exhibited a DPPH radical scavenging rate of 49.4% at a concentration of 10µM. minia.edu.eg

| Compound Series/Derivative | Assay | Activity (IC₅₀ or % Scavenging) |

|---|---|---|

| N'-(4-methoxybenzylidene)-2-(...)-1H-1,2,4-triazol-4-yl)acetohydrazide (9b) | DPPH | 49.4% scavenging at 10 µM |

| N'-(3,4,5-trimethoxybenzylidene)-2-(...)-1H-1,2,4-triazol-4-yl)acetohydrazide (9e) | DPPH | 39.3% scavenging at 10 µM |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | IC₅₀ = 1.3 × 10⁻³ M |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | IC₅₀ = 4.7 × 10⁻⁵ M |

Neuroprotectant Activities

Neuroprotection involves preserving neuronal structure and function, a critical strategy for combating neurodegenerative diseases and acute brain injuries like ischemic stroke. nih.gov The neuroprotective effects of 1,2,4-triazole derivatives are often attributed to their antioxidant and anti-inflammatory properties. researchgate.net

In models of cerebral ischemic injury, certain 1,2,4-triazole derivatives have been shown to reduce the size of cerebral infarction, improve neurological outcomes, and restore the balance of oxidative stress markers. nih.gov These compounds can scavenge intracellular ROS, preserve mitochondrial membrane potential, and activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, which upregulates the production of endogenous antioxidant proteins. nih.gov Additionally, some triazole derivatives exhibit neuroprotective effects against H₂O₂-induced cell death in neuronal cell lines, with some compounds showing greater potency than standard antioxidants like quercetin. frontiersin.org Novel ascorbic acid-triazole hybrids have demonstrated neuroprotective effects at nanomolar concentrations in cell-based assays. mdpi.com

Interactions with Biological Macromolecules

The biological activity of 1,2,4-triazole derivatives is fundamentally governed by their interactions with target macromolecules, such as enzymes and receptors. The triazole ring's unique electronic and structural properties enable it to participate in key non-covalent interactions. mdpi.com

The 1,2,4-triazole ring contains three nitrogen atoms, which can act as hydrogen bond acceptors. The N-H proton of the triazole ring can also serve as a hydrogen bond donor. These hydrogen bonding capabilities are crucial for the high-affinity binding of triazole derivatives to their biological targets. researchgate.netrsc.org In enzyme inhibition, for example, molecular docking studies have shown that the nitrogen atoms of the triazole ring form critical hydrogen bonds with amino acid residues in the active site. nih.govuobaghdad.edu.iq For instance, in the active site of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a thioether atom linked to a 1,2,4-triazole derivative was shown to form a hydrogen bond with a Serine residue (Ser94). nih.gov These specific interactions are essential for orienting the inhibitor within the binding pocket and achieving potent biological activity.

Influence of Isopropyl Moiety on Binding Affinity

The isopropyl group, a small, branched alkyl substituent, can significantly impact the binding affinity of 3-substituted-1H-1,2,4-triazole derivatives through a combination of steric and hydrophobic interactions within the target protein's binding pocket. The size and shape of the isopropyl moiety can be critical for optimal fitting into hydrophobic pockets, potentially leading to enhanced potency and selectivity.

While specific quantitative structure-activity relationship (SAR) studies focusing solely on the this compound are not extensively detailed in publicly available literature, general principles of medicinal chemistry allow for inferences regarding its influence. For instance, in a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the introduction of isopropyl groups led to a decrease in activity, suggesting that the steric bulk of the isopropyl group may cause hindrance within the binding site of that particular receptor acs.org. This highlights that the effect of the isopropyl group is highly dependent on the specific topology of the target's binding pocket.